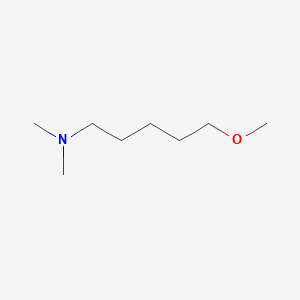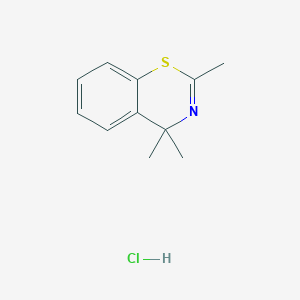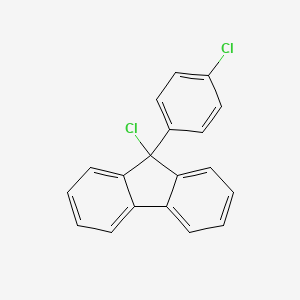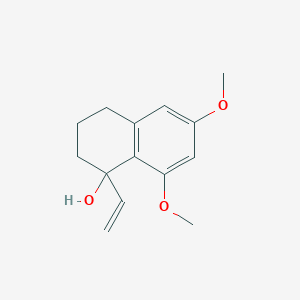
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- is an organic compound with a complex structure. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique substituents, including an ethyl-methylpropyl group, a methyl group, and a nitroso group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- typically involves multiple steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol to introduce the 1-ethyl-1-methylpropyl group. This can be achieved using Friedel-Crafts alkylation with appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the phenol ring, which can be achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-methyl-2-nitroso-: Similar structure but lacks the 1-ethyl-1-methylpropyl group.
Phenol, 2-(1-ethyl-1-methylpropyl)-4-nitroso-: Similar but without the methyl group.
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-: Lacks the nitroso group.
Uniqueness
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitroso group, in particular, allows for unique redox chemistry and potential biological activities not seen in its analogs.
Propriétés
Numéro CAS |
59957-39-0 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
4-methyl-2-(3-methylpentan-3-yl)-6-nitrosophenol |
InChI |
InChI=1S/C13H19NO2/c1-5-13(4,6-2)10-7-9(3)8-11(14-16)12(10)15/h7-8,15H,5-6H2,1-4H3 |
Clé InChI |
JNBBFHFRBXBUAM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)C1=C(C(=CC(=C1)C)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)

![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)

![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)

![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)




![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
